molecular formula C17H20ClN5S B5386036 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B5386036
M. Wt: 361.9 g/mol
InChI Key: YUPVBIPQDMSJGH-UHFFFAOYSA-N
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Description

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride typically involves the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is often carried out in the presence of a catalyst, such as a strong Lewis acid or an amine salt, to facilitate the in situ generation of hydrazoic acid . The reaction conditions usually require moderate temperatures and inert atmospheres to prevent the decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or disulfides.

    Substitution: Introduction of various functional groups on the phenyl rings.

Mechanism of Action

The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to various enzymes and receptors, thereby modulating their activity . The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride is unique due to its specific combination of the tetrazole ring and the phenyl groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S.ClH/c1-22-17(19-20-21-22)23-12-11-18-13-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,18H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPVBIPQDMSJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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